molecular formula C19H22N2O2 B5214385 4-ethyl-N-(2-morpholin-4-ylphenyl)benzamide

4-ethyl-N-(2-morpholin-4-ylphenyl)benzamide

Cat. No.: B5214385
M. Wt: 310.4 g/mol
InChI Key: QFAJADDETCMSPC-UHFFFAOYSA-N
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Description

4-ethyl-N-(2-morpholin-4-ylphenyl)benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of an ethyl group attached to the benzamide core, along with a morpholine ring attached to the phenyl group. Benzamides are known for their diverse biological activities and are often explored for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-N-(2-morpholin-4-ylphenyl)benzamide typically involves the coupling of 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with 4-(2-chloroethyl)morpholine hydrochloride to yield the final product . The reaction conditions often involve the use of coupling agents such as 2,6-lutidine and (O-(benzotriazole-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate) TBTU .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-N-(2-morpholin-4-ylphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Halogens (e.g., Cl₂, Br₂) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield amines, and substitution may yield halogenated derivatives.

Scientific Research Applications

4-ethyl-N-(2-morpholin-4-ylphenyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-ethyl-N-(2-morpholin-4-ylphenyl)benzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response . By inhibiting these enzymes, the compound can reduce the production of pro-inflammatory mediators such as prostaglandins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of an ethyl group and a morpholine ring attached to the benzamide core. This unique structure contributes to its distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

4-ethyl-N-(2-morpholin-4-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-2-15-7-9-16(10-8-15)19(22)20-17-5-3-4-6-18(17)21-11-13-23-14-12-21/h3-10H,2,11-14H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFAJADDETCMSPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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